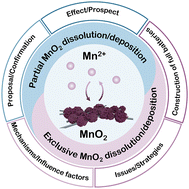Aqueous MnO2/Mn2+ electrochemistry in batteries: progress, challenges, and perspectives
Energy & Environmental Science Pub Date: 2023-12-06 DOI: 10.1039/D3EE03661H
Abstract
Rechargeable aqueous MnO2-based batteries have attracted extensive attention and development in recent years owing to their inherent low cost, high safety, and competitive specific capacity. Although the emerging MnO2 dissolution/deposition chemistry directs the MnO2-based batteries towards high energy density, it results in undesirable complexity in the reaction mechanism and capacity evolution in the batteries with traditional ion intercalation reactions. Batteries driven by the exclusive MnO2 dissolution/deposition reaction provide promising practicability in high-energy-density systems with a high theoretical specific capacity (616 mA h g−1) and desirable theoretical potential (1.991 V vs. Zn/Zn2+), along with the availability of a cathode-free design in the absence of ion intercalation, but are faced by several key challenges on the way to commercial applications and large-scale energy storage. Herein, we provide an in-depth review of the basic mechanisms and advanced development of MnO2 dissolution/deposition chemistry and critically analyze the main issues in the two distinguishing systems for MnO2-based batteries: partial MnO2 dissolution/deposition with ion insertion/conversion and exclusive MnO2 dissolution/deposition. Finally, the future development directions of MnO2-based batteries are outlined to guide the research for fundamental science and next-generation aqueous batteries.


Recommended Literature
- [1] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [2] Hot off the press
- [3] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [4] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [5] Stoichiometry, temperature, solvent, metal-directed syntheses of metal–organic frameworks based on flexible V-shaped methylenebis(3,5-dimethylpyrazole) and various aromatic dicarboxylate acids†
- [6] A 3D porous hetero-metal compound with helical channels†
- [7] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [8] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [9] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [10] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16096-33-6
-
CAS no.: 107016-79-5
-
CAS no.: 178064-02-3









